molecular formula C16H11Cl2N3O2 B15002692 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide

Cat. No.: B15002692
M. Wt: 348.2 g/mol
InChI Key: MRHMPGWHZDNFDY-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoindolizine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzoyl group enhances its potential as a therapeutic agent by increasing its binding affinity to target molecules and improving its stability .

Properties

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide

InChI

InChI=1S/C16H11Cl2N3O2/c17-9-5-4-8(7-10(9)18)15(22)14-13(19)12(16(20)23)11-3-1-2-6-21(11)14/h1-7H,19H2,(H2,20,23)

InChI Key

MRHMPGWHZDNFDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=C(C=C3)Cl)Cl)N)C(=O)N

Origin of Product

United States

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